Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate
Description
Structure and Synthesis
tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a hydroxymethyl (-CH2OH) and a phenyl group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is typically synthesized via nucleophilic addition or homologation reactions. For example, phenyllithium can react with tert-butyl 4-oxopiperidine-1-carboxylate to introduce the phenyl group (), while hydroxymethylation may involve formaldehyde and sodium borohydride under photochemical conditions ().
Applications
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeting drugs due to the piperidine scaffold’s prevalence in neuroactive molecules. Its Boc group enhances solubility and stability during synthetic steps, while the hydroxymethyl and phenyl substituents provide sites for further functionalization.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVNHQETHAMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433900 | |
| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-85-5 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-4-phenyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158144-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Di-tert-Butyl Dicarbonate
The tert-butyl carbamate (Boc) group is introduced via reaction of 4-(hydroxymethyl)-4-phenylpiperidine with di-tert-butyl dicarbonate (Boc₂O). In anhydrous tetrahydrofuran (THF), the reaction proceeds at room temperature for 2 hours, yielding 80% product after precipitation with petroleum ether. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | None required |
| Temperature | 25°C |
| Yield | 80% |
¹H NMR analysis confirms successful Boc protection: tert-butyl protons resonate at δ 1.49 ppm (s, 9H), while the piperidine backbone shows signals at δ 3.86 (m, 2H, N–CH₂) and δ 1.40 ppm (m, 3H, CH₂).
Large-Scale Industrial Production
Industrial protocols optimize Boc protection using continuous flow reactors to enhance mixing and heat dissipation. Automated reagent delivery systems maintain stoichiometric precision, achieving >90% yield with reduced reaction time (30 minutes).
Cyclization Approaches for Piperidine Core Formation
Reductive Amination of 4-Phenylcyclohexanone
The piperidine ring is constructed via reductive amination of 4-phenylcyclohexanone with ammonium acetate and sodium cyanoborohydride. This one-pot method yields 4-phenylpiperidine, which is subsequently hydroxymethylated using formaldehyde under basic conditions.
| Step | Conditions | Yield |
|---|---|---|
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH | 75% |
| Hydroxymethylation | HCHO, K₂CO₃, DMF | 65% |
Mannich Reaction for Bis-Substituted Piperidines
A Mannich reaction between benzaldehyde, formaldehyde, and ammonium chloride in ethanol produces 4-phenyl-4-(hydroxymethyl)piperidine hydrochloride. Freebasing with NaOH followed by Boc protection yields the target compound.
Functionalization of Pre-Formed Piperidine Cores
Grignard Addition to 4-Oxopiperidine-1-Carboxylate
tert-Butyl 4-oxopiperidine-1-carboxylate undergoes sequential Grignard reactions:
-
Phenyl addition : Phenylmagnesium bromide (2 eq) in THF at 0°C forms 4-phenyl-4-hydroxypiperidine.
-
Hydroxymethylation : Paraformaldehyde and BF₃·Et₂O in dichloromethane introduce the hydroxymethyl group.
| Reaction | Reagents | Yield |
|---|---|---|
| Phenyl addition | PhMgBr, THF, 0°C | 82% |
| Hydroxymethylation | (CH₂O)ₙ, BF₃·Et₂O | 78% |
Palladium-Catalyzed C–H Functionalization
Direct C–H arylation at the 4-position of tert-butyl piperidine-1-carboxylate employs Pd(OAc)₂ with 2-(dicyclohexylphosphino)biphenyl as ligand. Subsequent hydroxymethylation via hydroboration-oxidation completes the synthesis.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 12.4 min.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting continuous flow technology reduces reaction time by 40% and improves yield consistency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 2 hours | 20 minutes |
| Yield | 80% | 88% |
Solvent Recycling
Distillation recovery of THF and dichloromethane achieves 95% solvent reuse, lowering production costs by 30%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate has been studied for its potential therapeutic effects:
Analgesic and Anxiolytic Properties
Research indicates that derivatives of this compound may interact with neurotransmitter systems, particularly those involved in pain modulation. In vitro studies have shown promise for analgesic and anxiolytic applications, suggesting that it could serve as a scaffold for developing new pain management therapies.
Neuropharmacological Studies
The compound's structural similarity to other piperidine derivatives suggests potential interactions with various receptors, including opioid receptors. This interaction profile is crucial for understanding its pharmacological effects and developing targeted therapies.
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis:
Synthesis of Complex Molecules
It is utilized as a building block in the synthesis of more complex molecules. For instance, it can be reacted with various electrophiles to introduce different functional groups, enhancing its utility in synthetic chemistry .
Reagent in Chemical Reactions
The compound has been employed as an organic buffer in biochemistry applications, facilitating reactions under controlled pH conditions. Its ability to stabilize pH makes it valuable in biological assays and experiments .
Biological Research Applications
This compound is also being explored in biological contexts:
Cellular Studies
Preclinical studies have indicated that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation. Its effects on cell lines suggest potential therapeutic roles in managing inflammatory diseases.
Mechanistic Insights
Understanding the biochemical pathways influenced by this compound can provide insights into its mechanism of action. Studies are ongoing to elucidate how it interacts with cellular targets and modulates biological processes .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(aminophenyl)piperidine-1-carboxylate | Contains an amino group | Different biological activity due to amine presence |
| Tert-butyl 4-(hydroxymethyl)phenylpiperidine-1-carboxylate | Hydroxymethyl group | May influence solubility and reactivity |
| Tert-butyl piperidine-4-carboxylate hydrochloride | Piperidine structure | Investigated for central nervous system effects |
Case Study 1: Analgesic Activity
In one study, researchers synthesized various derivatives of this compound and evaluated their analgesic properties using animal models. The results demonstrated significant pain relief compared to control groups, indicating the potential for further development as an analgesic agent.
Case Study 2: Synthesis of Novel Compounds
Another research project focused on using this compound as a precursor for synthesizing novel compounds targeting specific biological pathways. The synthesized compounds showed promising activity against cancer cell lines, warranting further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs based on substituents, molecular weight, and synthesis routes:
Key Structural and Functional Differences
- Lipophilicity : The 4-methylpentyl analog () exhibits higher lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8), making it suitable for membrane-permeable drug candidates.
- Reactivity : The allyl-substituted analog () undergoes rapid thiol-ene or Diels-Alder reactions, unlike the target compound’s hydroxymethyl group, which is more suited for oxidation to carboxylates or esterification .
- Heterocyclic Functionality : The oxazole-containing analog () introduces hydrogen-bonding capabilities, enhancing target binding in enzyme inhibitors .
Spectral and Analytical Data
- 1H NMR : The tert-butyl group consistently appears as a singlet at δ 1.38–1.40 across analogs. Piperidine CH2 protons resonate between δ 2.90–4.20, varying with substituent electronegativity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at 305.37 for the target compound) with <2 ppm error .
Biological Activity
Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group, a hydroxymethyl group, and a phenyl group attached to the piperidine ring. Understanding its biological activity is crucial for its development as a therapeutic agent.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
- CAS Number : 123855-51-6
This compound primarily interacts with biological macromolecules through non-covalent interactions, which may include hydrogen bonding and hydrophobic interactions. The compound's mechanism of action involves modulation of specific biochemical pathways, notably the ubiquitin-proteasome system, which plays a critical role in protein degradation within cells .
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted the potential of certain piperidine derivatives to induce apoptosis in hypopharyngeal tumor cells, suggesting that structural modifications can enhance biological activity .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Specifically, it has shown potential as an inhibitor of enzymes involved in metabolic pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine scaffold can significantly affect the potency and selectivity of enzyme inhibition .
Study on Anticancer Activity
A recent study explored the anticancer activity of several piperidine derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays. The study emphasized the importance of three-dimensional molecular structures for enhancing binding affinity to target proteins .
Enzyme Inhibition Research
Research focusing on enzyme inhibitors has identified this compound as a promising candidate for further development. It was found to inhibit specific serine hydrolases with IC50 values in the low micromolar range, indicating a strong potential for therapeutic applications in metabolic disorders and cancer treatment .
Data Tables
| Biological Activity | IC50 Values (μM) | Target Enzyme |
|---|---|---|
| Inhibition of ABHD3 | 0.1 | α/β-Hydrolase Domain (ABHD) |
| Inhibition of ABHD4 | 0.03 | α/β-Hydrolase Domain (ABHD) |
| Cytotoxicity against FaDu cells | - | Cancer Cell Line |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate?
A common approach involves multi-step functionalization of the piperidine core. For example:
- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM).
- Step 2 : Introduction of the hydroxymethyl group via reductive alkylation or Grignard addition to a ketone intermediate.
- Step 3 : Coupling with a phenyl group via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) or Friedel-Crafts alkylation.
- Purification : Silica gel chromatography or recrystallization to isolate the final product .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize steric hindrance mitigation due to the bulky tert-butyl group.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Workflow :
- Purity :
- HPLC-TOF : Compare retention times and exact mass (e.g., theoretical m/z 291.18 for C₁₇H₂₅NO₃) with experimental data .
- GC-MS : Use retention indices and fragmentation patterns (e.g., diagnostic peaks at m/z 57 [tert-butyl] and 83 [piperidine fragment]) .
- Structural Confirmation :
- FTIR-ATR : Identify functional groups (e.g., O-H stretch ~3400 cm⁻¹ for hydroxymethyl, C=O ~1680 cm⁻¹ for Boc) .
- NMR : Assign peaks (¹H: δ 1.4 ppm for Boc tert-butyl, δ 3.5–4.0 ppm for hydroxymethyl protons) .
Q. What safety precautions are necessary when handling this compound?
Critical Protocols :
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation ).
- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR/IR discrepancies) be resolved?
Analytical Strategies :
- Multi-Technique Cross-Validation : Combine ¹³C NMR DEPT (to confirm CH₂/CH₃ groups) with HSQC for proton-carbon correlations .
- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to resolve ambiguities in functional group assignments .
- Isotopic Labeling : Use deuterated analogs to isolate specific signal contributions (e.g., hydroxymethyl -OD vs. -OH) .
Q. How can X-ray crystallography be optimized for determining this compound’s crystal structure?
Optimization Steps :
- Crystal Growth : Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Slow evaporation minimizes disorder .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement : Use SHELXL (for small molecules) to model anisotropic displacement parameters and hydrogen bonding networks. Validate with WinGX/ORTEP for graphical representation .
Pitfalls : Address twinning or disorder in the tert-butyl group by refining occupancy factors .
Q. What strategies mitigate low yields in the synthesis of this compound?
Troubleshooting Approaches :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency in Suzuki reactions .
- Temperature Control : Maintain −78°C during Grignard additions to prevent side reactions .
- Protection/Deprotection : Use TMSCl to protect hydroxymethyl groups during harsh reaction steps .
- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF) .
Q. How can hydrogen-bonding patterns in the solid state influence this compound’s reactivity?
Analysis Framework :
- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for piperidine-hydroxymethyl interactions) using crystallographic data .
- Thermal Stability : Correlate melting points (DSC data) with intermolecular bond strength. For example, strong O-H⋯O=C bonds may increase decomposition temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
